molecular formula C9H16O5S B3022532 2-Mesitylenesulfonic acid dihydrate CAS No. 835617-36-2

2-Mesitylenesulfonic acid dihydrate

Cat. No. B3022532
M. Wt: 236.29 g/mol
InChI Key: LIKWMDGAWXCECN-UHFFFAOYSA-N
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Description

2-Mesitylenesulfonic acid dihydrate is a compound whose molecular and crystal structure has been elucidated using X-ray diffraction and IR spectroscopy. The structure features water molecules that form H5O2+ cations, which are stabilized by an intracationic hydrogen bond. This compound exhibits interesting proton conductivity properties, which have been measured by impedance spectroscopy. It is noted that the dihydrate form of the compound is stable within a certain humidity range and can transition to a dielectric state upon dehydration .

Synthesis Analysis

The synthesis of mesitylenesulfonic acid derivatives has been explored in various studies. For instance, NG-mesitylene-2-sulfonylarginine was prepared and used as a protecting group, which could be cleaved by specific acids . Another study demonstrated the Beckmann rearrangement of ketoximes to form lactams and amides using mesitylenesulfonyl chloride . These syntheses highlight the versatility of mesitylenesulfonic acid derivatives in organic chemistry.

Molecular Structure Analysis

The molecular structure of 2-mesitylenesulfonic acid dihydrate has been determined to feature asymmetric H5O2+ cations with a notable shift of the bridging proton towards one of the water molecules. This asymmetry and the presence of intracationic hydrogen bonds are crucial for the compound's properties . Additionally, the conformation of mesityl sulfone derivatives in solution and solid-state has been studied, providing insights into the conformational preferences and interconversions of these molecules .

Chemical Reactions Analysis

Mesitylenesulfonic acid and its derivatives participate in various chemical reactions. For example, mesitylenesulfonyl chloride is used as an intermediate in the synthesis of different organic compounds, such as mesitylenesulfonylhydrazine and various substituted cyclohexanecarbonitriles . The protonation equilibrium of mesitylene has also been studied in the context of trifluoromethanesulfonic acid, providing a deeper understanding of its basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-mesitylenesulfonic acid dihydrate are characterized by its proton conductivity, which is influenced by the crystal structure and the presence of water molecules. The compound's conductivity is significantly affected by humidity levels and dehydration processes. The stability of the dihydrate form and its transition to a dielectric state upon dehydration are important aspects of its physical behavior . The protecting group properties of mesitylenesulfonic acid derivatives, as well as their reactivity towards different reagents, are also notable chemical properties .

Scientific Research Applications

Proton Conductivity and Structural Properties

2-Mesitylenesulfonic acid dihydrate has been studied for its molecular and crystal structure using X-ray diffraction and IR spectroscopy. These studies reveal the formation of H5O2+ cations stabilized by an intracationic hydrogen bond, which is significant in the context of proton conductivity. The compound shows conductivity of (2.4±0.3) · 10−5 Ohm−1 cm−1 at 298 K, making it relevant in the field of conductive materials (Pisareva et al., 2008).

Hydrolysis and Sulfonation Kinetics

The kinetics of hydrolysis of mesitylenesulfonic acid and the sulfonation of mesitylene have been explored, providing insights into the reaction mechanisms and rates in varying concentrations of sulfuric acid. This research is vital for understanding and optimizing chemical processes involving this compound (Vinnik & Abramovich, 1972).

Chemical Reaction Analysis

Studies on the cleavage of mesityl 2,6-xylyl ketone, resulting in mesitylenesulfonic acid among other products, provide valuable information on the chemical behavior and potential applications of 2-mesitylenesulfonic acid dihydrate in organic synthesis (Gore et al., 1982).

Photochemical Oxidation

Research into the photochemical oxidation of aromatic sulfonic acids, including 2-mesitylenesulfonic acid, with sodium hypochlorite offers insights into the potential for environmental and waste management applications. These studies examine the degradation pathways and products of such reactions (Kimura & Ogata, 1983).

Rearrangement Reactions in Organic Synthesis

Investigations into the rearrangement reactions of pyrazole N-imines with acetic anhydride, involving 2-mesitylenesulfonic acid, have been conducted. This research is significant in the field of organic synthesis, offering a deeper understanding of reaction mechanisms and potential for developing new synthetic routes (Koga et al., 1976).

Inorganic Cluster Formation

The compound has been used in the formation and crystallization of polynuclear bismuth oxido-clusters. This application is crucial in the field of inorganic chemistry, particularly in the synthesis of new materials with potential technological applications (Andrews et al., 2012).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trimethylbenzenesulfonic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.2H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;;/h4-5H,1-3H3,(H,10,11,12);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKWMDGAWXCECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mesitylenesulfonic acid dihydrate

CAS RN

835617-36-2
Record name 835617-36-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Liu, H Xu, GW Wang - Beilstein Journal of Organic Chemistry, 2018 - beilstein-journals.org
A solvent-free palladium-catalyzed ortho-iodination of acetanilides using N-iodosuccinimide as the iodine source has been developed under ball-milling conditions. This present …
Number of citations: 21 www.beilstein-journals.org
JD Charrier, DS Hadfield, PB Hitchcock… - Organic & Biomolecular …, 2004 - pubs.rsc.org
… 2-Mesitylenesulfonic acid dihydrate (2.66 g, 11.24 mmol) was added followed by tetrabutylammonium fluoride (1 M in tetrahydrofuran, 25.9 ml, 25.9 mmol). The mixture was heated …
Number of citations: 13 pubs.rsc.org
R Alkahtani, T Wirth - ACS Organic & Inorganic Au, 2023 - ACS Publications
… A sterically congested nucleophile such 2-mesitylenesulfonic acid dihydrate was also used, and the desired product 20w was obtained in 75% with 59% ee (entry 23, Table 3). In …
Number of citations: 2 pubs.acs.org
GGGLGLG LGGGGG - europepmc.org
Mobility and Migration of Biological Molecules was the title of the Biochemical Society's Forty-sixth Symposium held in London in December 1980. The fifteen papers presented by …
Number of citations: 0 europepmc.org

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